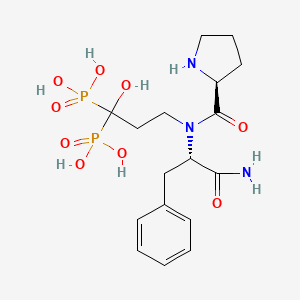![molecular formula C22H15NO3 B12901489 2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 655222-78-9](/img/structure/B12901489.png)
2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is an organic compound that features a quinoline core structure substituted with a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The intermediate product undergoes hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the final product.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials and minimizing the number of reaction steps are crucial factors. The described method is suitable for industrial application due to its relatively simple steps and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the biphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylcarboxylic acid: Similar structure but lacks the quinoline ring.
Biphenyl-4-carboxylic acid: Another related compound with a simpler structure.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its combination of a biphenyl group and a quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
655222-78-9 |
|---|---|
Formule moléculaire |
C22H15NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-oxo-2-(4-phenylphenyl)-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-20-13-19(23-21-17(20)7-4-8-18(21)22(25)26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,23,24)(H,25,26) |
Clé InChI |
ARISBPBRMHVFMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)C4=C(N3)C(=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


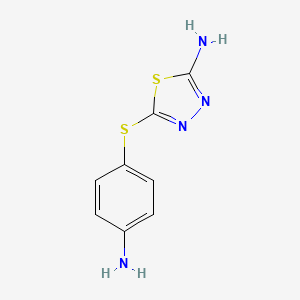
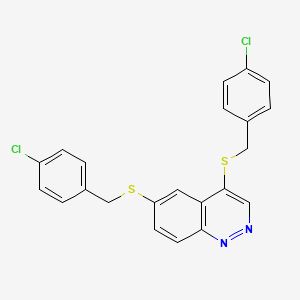
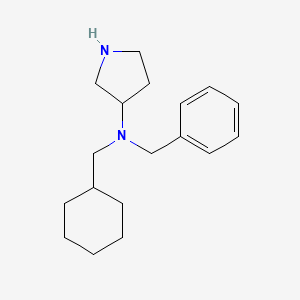

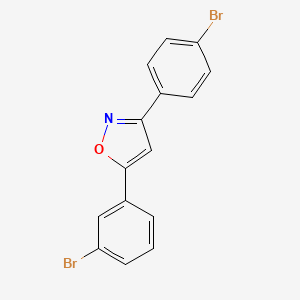
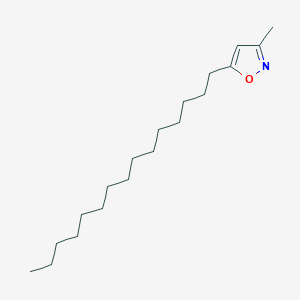
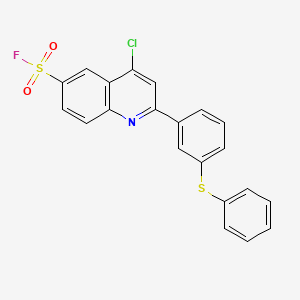
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)
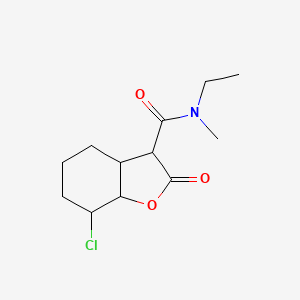
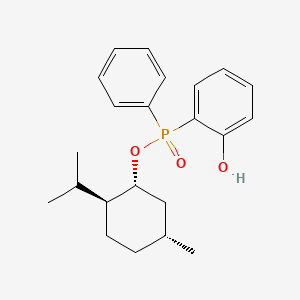
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

